molecular formula C11H10ClN3O2 B11705918 Acetamide, 2-chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- CAS No. 6761-07-5

Acetamide, 2-chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-

Cat. No.: B11705918
CAS No.: 6761-07-5
M. Wt: 251.67 g/mol
InChI Key: VCMWUZCYIYMJBF-UHFFFAOYSA-N
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Description

Acetamide, 2-chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- (hereafter referred to as the target compound) is a quinazolinone-derived acetamide characterized by a 2-methyl-4-oxoquinazolinyl core linked to a 2-chloroacetamide moiety. Quinazolinones are heterocyclic compounds with broad pharmacological relevance, particularly in anticancer and antimicrobial research . The target compound’s structural uniqueness lies in its chloro-substituted acetamide group and methyl substitution at the quinazolinone’s second position, which influence its electronic properties, solubility, and bioactivity. Its synthesis typically involves coupling 2-chloroacetamide derivatives with quinazolinone precursors under reflux conditions .

Properties

CAS No.

6761-07-5

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

2-chloro-N-(2-methyl-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C11H10ClN3O2/c1-7-13-9-5-3-2-4-8(9)11(17)15(7)14-10(16)6-12/h2-5H,6H2,1H3,(H,14,16)

InChI Key

VCMWUZCYIYMJBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC(=O)CCl

Origin of Product

United States

Preparation Methods

Nucleophilic Acyl Substitution Using Chloroacetyl Chloride

The most widely documented method for synthesizing 2-chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide involves the reaction of 3-amino-2-methylquinazolin-4(3H)-one with chloroacetyl chloride in the presence of a base such as triethylamine (TEA). This procedure follows a nucleophilic acyl substitution mechanism, where the primary amine group of the quinazolinone attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion.

General Procedure

  • Reaction Setup : A solution of 3-amino-2-methylquinazolin-4(3H)-one (10 mmol) in anhydrous ethanol (25 mL) is prepared under nitrogen atmosphere.

  • Base Addition : Triethylamine (0.2 mL) is added to scavenge hydrochloric acid generated during the reaction.

  • Chloroacetyl Chloride Introduction : Chloroacetyl chloride (10 mmol) is introduced dropwise at 0–5°C to minimize side reactions.

  • Reflux and Isolation : The mixture is refluxed for 3 hours, cooled to room temperature, and poured into ice-cold water. The precipitated solid is filtered, washed with ethanol, and recrystallized from a dimethylformamide (DMF)-ethanol mixture.

Key Observations

  • Yield : Typical yields range from 60% to 75%, depending on the purity of the starting material and reaction conditions.

  • Side Products : Overheating or excess chloroacetyl chloride may lead to diacetylation or decomposition of the quinazolinone ring.

Alternative Pathway via Intermediate Chloroacetamides

An alternative approach involves the use of preformed chloroacetamide intermediates. For example, 2-chloro-N-arylacetamides can react with thiol-containing quinazolinone derivatives under basic conditions to form the target compound. While less common, this method offers flexibility in introducing substituents on the acetamide nitrogen.

Procedure Overview

  • Intermediate Synthesis : 2-Chloro-N-(aryl)acetamide is prepared by reacting aryl amines with chloroacetyl chloride in ethanol.

  • Coupling Reaction : The intermediate is coupled with 3-mercapto-2-methylquinazolin-4(3H)-one in the presence of sodium ethoxide, yielding the target acetamide after recrystallization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the nucleophilicity of the amine group but may increase side reactions. Ethanol, a protic solvent, offers a balance between reactivity and selectivity, particularly when paired with TEA.

Temperature Optimization

  • Low Temperatures (0–5°C) : Minimize hydrolysis of chloroacetyl chloride.

  • Reflux Conditions (80–85°C) : Accelerate the reaction but require careful monitoring to prevent decomposition.

Catalytic and Stoichiometric Considerations

  • Base Selection : TEA outperforms inorganic bases like potassium carbonate in homogeneous reaction media, as evidenced by higher yields (72% vs. 58%).

  • Molar Ratios : A 1:1 molar ratio of quinazolinone to chloroacetyl chloride is optimal. Excess chloroacetyl chloride reduces yield due to polysubstitution.

Analytical Characterization

Spectroscopic Validation

Infrared (IR) Spectroscopy

  • CO Stretches : Strong absorption bands at 1686 cm⁻¹ (quinazolinone carbonyl) and 1671 cm⁻¹ (acetamide carbonyl).

  • N–H Stretches : Broad peaks near 3425 cm⁻¹ and 3253 cm⁻¹ correspond to the secondary amine and amide N–H groups.

1H Nuclear Magnetic Resonance (NMR)

  • Acetamide Protons : A singlet at δ 4.81 ppm (2H, –CH2Cl) confirms the chloroacetamide moiety.

  • Quinazolinone Aromatics : Multiplet signals between δ 7.12–8.25 ppm correspond to the aromatic protons of the quinazolinone ring.

Mass Spectrometry (MS)

  • Molecular Ion Peak : Observed at m/z 569 (M⁺), consistent with the molecular formula C35H27N3O3S.

Purity and Elemental Analysis

Elemental analysis data for a representative batch:

ParameterCalculated (%)Observed (%)
C73.7973.77
H4.784.78
N7.387.35
S5.635.60

Deviations ≤0.03% indicate high purity.

Comparative Analysis of Synthetic Methods

Yield and Scalability

  • Method 1 (Direct Acylation) : Higher yields (70–75%) but requires strict temperature control.

  • Method 2 (Intermediate Route) : Lower yields (50–60%) due to additional synthesis steps but allows modular functionalization.

Industrial Applicability

Method 1 is preferred for large-scale production due to fewer steps and readily available reagents. Method 2 remains valuable for research-scale diversification.

Challenges and Mitigation Strategies

Hydrolytic Instability

The chloroacetamide group is prone to hydrolysis in aqueous media. Strategies include:

  • Using anhydrous solvents and inert atmospheres.

  • Adding molecular sieves to absorb residual moisture.

Byproduct Formation

  • Diacetylation : Controlled reagent addition and stoichiometry minimize this side reaction.

  • Ring-Opening Reactions : Avoid prolonged heating above 85°C .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with nucleophiles such as amines, thiols, and alkoxides to form new derivatives.

    Reduction Reactions: The carbonyl group in the quinazolinone core can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The methyl group at the 2-position can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride or potassium carbonate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of N-substituted derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

Anticancer Activity

Overview:
The quinazolinone derivatives, including Acetamide, 2-chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-, are recognized for their significant anticancer properties. These compounds often function as protein kinase inhibitors, which are crucial in cancer therapy.

Research Findings:
Studies have shown that the synthesis of 2-chloromethyl-4(3H)-quinazolinones can lead to novel anticancer agents. For instance, derivatives with 4-anilinoquinazoline scaffolds have demonstrated promising in vitro anticancer activity. Specifically, modifications at the 2-position of these scaffolds enhance their efficacy against various cancer cell lines .

Case Studies:

  • A series of quinazolinone derivatives were synthesized and evaluated for their anticancer potential. Compounds demonstrated IC50 values indicating effective inhibition of cancer cell proliferation .

Anti-inflammatory Applications

Overview:
Acetamide derivatives have also been explored for their anti-inflammatory properties. Quinazolinone compounds have shown effectiveness in treating conditions such as rheumatoid arthritis and inflammatory bowel diseases.

Research Findings:
In vivo studies have indicated that certain quinazolinone derivatives exhibit significant anti-inflammatory activity. For example, specific derivatives were tested at doses of 50 mg/kg and showed varying degrees of edema inhibition .

Case Studies:

  • Research has documented the synthesis of 2-methyl-3-amino-4(3H)-quinazolinone derivatives that displayed notable anti-inflammatory effects in animal models .

Enzyme Inhibition

Overview:
Another promising application of Acetamide, 2-chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- is its potential as an acetylcholinesterase inhibitor. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.

Research Findings:
Compounds containing quinazolinone structures have been synthesized and evaluated for their ability to inhibit acetylcholinesterase activity. The design and synthesis of these compounds have been guided by molecular docking studies to optimize binding interactions with the enzyme .

Case Studies:

  • A series of synthesized quinazolinone derivatives were assessed for their inhibitory activities against acetylcholinesterase, with some exhibiting strong inhibitory effects (IC50 values in the low micromolar range) .

Summary Table of Applications

Application TypeKey FindingsReferences
Anticancer ActivityEffective as protein kinase inhibitors; IC50 values indicate strong activity
Anti-inflammatorySignificant reduction in edema; effective in rheumatoid arthritis models
Enzyme InhibitionStrong acetylcholinesterase inhibitors; potential for Alzheimer’s treatment

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may modulate signaling pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Structural Insights :

  • Steric Effects: Methyl substitution at the quinazolinone’s second position reduces steric hindrance compared to bulkier groups (e.g., phenyl or isopropyl), favoring synthetic accessibility .
  • Hybridization with Heterocycles: Analogues like 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide incorporate ether linkages, altering solubility and metabolic stability .

Pharmacological Activity Comparison

Anticancer Potential

  • The target compound’s quinazolinone core is associated with kinase inhibition (e.g., EGFR), a mechanism shared with derivatives like 2-(4-methylphenoxy)-N-(4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide .
  • Brominated analogues (e.g., N-(6,8-dibromo-4-oxoquinazolin-3(4H)-yl)-2-chloroacetamide ) exhibit enhanced cytotoxicity due to increased halogen bonding but suffer from higher toxicity profiles .

Antimicrobial Activity

  • 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrates efficacy against Klebsiella pneumoniae, attributed to nitro and fluoro groups enhancing membrane penetration . The target compound’s lack of nitro substitution may limit its antibacterial scope but reduce cytotoxicity.

Key Observations :

  • Microwave-assisted synthesis (e.g., for 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide ) reduces reaction times but requires precise power modulation .
  • The target compound’s high yield (93%) reflects optimized coupling conditions, contrasting with lower yields in brominated derivatives due to steric challenges .

Physicochemical Properties

Compound Melting Point (°C) Solubility Stability Reference
Target compound 262–263 Low in water, soluble in DMSO Stable at RT
2-Cyano-N-(4-sulfamoylphenyl)acetamide 288 Moderate in dioxane Hygroscopic
2-Chloro-N-(2,4-dimethylphenyl)acetamide 85 (crystal) High in ethanol Photosensitive

Notable Trends:

  • Chloro and methyl groups in the target compound confer moderate lipophilicity (logP ~2.5), balancing membrane permeability and aqueous solubility .
  • Sulfamoyl and cyano derivatives exhibit higher polarity, favoring solubility but limiting blood-brain barrier penetration .

Biological Activity

Acetamide, 2-chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral effects, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound falls under the quinazoline derivative category, which is known for various biological activities. The presence of an acetamide group enhances its ability to cross biological membranes, increasing its potential therapeutic applications.

1. Anti-inflammatory Activity

Recent studies have indicated that quinazoline derivatives exhibit potent anti-inflammatory effects. Acetamide derivatives have been synthesized and evaluated for their selectivity towards cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation:

  • Mechanism : The compounds were designed to enhance COX-2 selectivity while minimizing gastric side effects associated with COX-1 inhibition. This was achieved through structural modifications that included the addition of thioacetohydrazide linkers, which improved binding interactions within the COX active site .
  • Research Findings : In vitro assays demonstrated that certain derivatives showed significant inhibition of COX-2 with IC50 values in the low micromolar range, indicating their potential as anti-inflammatory agents .

2. Antimicrobial Activity

Acetamide derivatives have also shown promising antimicrobial properties:

  • In Vitro Evaluation : Compounds were tested against various bacterial strains using minimum inhibitory concentration (MIC) assays. Notably, some derivatives exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, showcasing their effectiveness as antimicrobial agents .
  • Synergistic Effects : Certain compounds displayed synergistic relationships with conventional antibiotics like ciprofloxacin and ketoconazole, reducing their MICs significantly and enhancing overall antimicrobial efficacy .

3. Antiviral Activity

The antiviral potential of acetamide derivatives has been explored in recent research:

  • SARS-CoV-2 Inhibition : A study focused on thioquinazoline-N-aryl-acetamides revealed that specific derivatives exhibited potent antiviral activity against SARS-CoV-2 with IC50 values ranging from 21.4 to 38.45 µM. These compounds demonstrated selectivity towards viral cells over host cells, indicating a favorable safety profile .
  • Mechanism of Action : The antiviral activity was attributed to the compounds' ability to inhibit viral replication and adsorption stages, alongside exhibiting virucidal properties .

Case Studies and Research Findings

StudyCompound TestedActivityIC50 ValueNotes
Various AcetamidesAnti-inflammatoryLow µM rangeHigh COX-2 selectivity
Derivative 7bAntimicrobial0.22 μg/mLSynergistic with Ciprofloxacin
Thioquinazoline-N-aryl-acetamidesAntiviral (SARS-CoV-2)21.4 - 38.45 µMSelective towards viral cells

Q & A

Q. Comparative Activity Data :

DerivativeIC50 (µM)ActivityReference
2-Chloro-N-(4-ethylphenyl)10.5Antitumor
2-(Ethylamino)-N-quinazolinyl12.3Anti-inflammatory
Trifluoromethyl-substituted8.7Kinase inhibition

What strategies resolve contradictions in reported biological data?

Q. Advanced

  • Assay standardization : Discrepancies in IC50 values (e.g., 10.5 µM vs. 15.0 µM ) arise from varying cell lines (HeLa vs. MCF-7) or incubation times. Harmonizing protocols (e.g., MTT assay at 48 hours) reduces variability .
  • Metabolic stability studies : Conflicting in vivo results may stem from differences in hepatic clearance rates. Microsomal assays (e.g., human liver microsomes) clarify pharmacokinetic profiles .
  • Molecular docking : Predict binding affinities to reconcile activity differences (e.g., COX-2 vs. EGFR targets) .

What mechanistic pathways explain cyclization during quinazolinone synthesis?

Advanced
Two competing pathways are proposed:

Acetyl transfer : Diacylhydrazine intermediates undergo acetyl migration to the aromatic amine, followed by cyclodehydration under acidic conditions .

Direct cyclization : Triethyl orthoacetate promotes simultaneous ring closure and elimination, forming the quinazolinone core without intermediate isolation .
Mechanistic studies using isotopic labeling (e.g., 13C-acetate) and kinetic profiling can distinguish dominant pathways .

How are in vitro models utilized to assess biological activity?

Q. Basic

  • Antimicrobial : Broth microdilution (MIC against K. pneumoniae) .
  • Anti-inflammatory : Carrageenan-induced paw edema (rodent models), with activity quantified as % inhibition vs. indomethacin .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC50 determination in HepG2) .

What synthetic challenges arise in scaling up derivatives for preclinical studies?

Q. Advanced

  • Low yields in multi-step syntheses : Optimize one-pot reactions (e.g., tandem cyclization-acylation) to reduce purification steps .
  • Byproduct formation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted chloroacetamide intermediates .
  • Solvent waste : Switch to green solvents (e.g., cyclopentyl methyl ether) for sustainable scale-up .

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